2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Description
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound featuring a fused triazole-pyrazine core with a methyl substituent at position 6 and an acetic acid side chain.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(6-methyl-4-oxotriazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-3-12-6(2-9-10-12)8(15)11(5)4-7(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
BZBQGCYIXAMSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=O)N1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-1,2,3-triazole with a suitable pyrazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole or pyrazine rings.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated triazole or pyrazine rings.
Substitution: Ester and amide derivatives of the acetic acid moiety.
Scientific Research Applications
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structure and biological activity.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Core Scaffolds
The triazolo-pyrazine core distinguishes this compound from structurally related heterocycles. Key comparisons include:
| Compound Name | Core Structure | Key Substituents | Biological Activities |
|---|---|---|---|
| 2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid | Triazolo-pyrazine | Phenyl at position 6 | Anticancer, antibacterial |
| 2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid | Pyrazolo-pyrazine | Phenyl at position 2 | Anti-inflammatory, antiviral |
| {4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid | Pyrazolo-triazin | None | Antibacterial |
| Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one | Thieno-triazolo-pyrimidine | Thiophene fusion | Anticancer (higher activity than aryl-fused analogs) |
Key Insights :
- Triazolo-pyrazine vs.
- Fused Ring Systems: Thieno-fused triazolopyrimidines (e.g., from ) exhibit superior anticancer activity over aryl-fused analogs, suggesting that electron-rich fused rings (e.g., thiophene) enhance bioactivity .
Substituent Effects
The methyl group at position 6 and the acetic acid side chain critically influence properties:
Position 6 Substituents
- Methyl (Target Compound) : Enhances metabolic stability and lipophilicity compared to bulkier groups (e.g., phenyl in ). This may improve bioavailability .
- Chlorobenzyl () : Introduces halogen bonding, enhancing interactions with hydrophobic protein pockets .
Side Chain Modifications
- Acetic Acid (Target Compound) : The carboxylic acid group facilitates salt formation (improving solubility) and ionic interactions with enzymes .
- Acetamide () : Replacing -COOH with -CONHR increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
Key Findings :
- The target compound’s methyl group may limit steric hindrance, allowing broader target engagement compared to phenyl-substituted analogs .
- Chlorobenzyl and thieno-fused derivatives show superior anticancer activity, likely due to enhanced hydrophobic interactions and electron-deficient cores .
Biological Activity
The compound 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a member of the triazole-pyrazine class of heterocycles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is . The structure features a triazole ring fused to a pyrazine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
| Molecular Formula | C8H8N4O3 |
| Molecular Weight | 196.18 g/mol |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant inhibition against various bacterial strains, likely due to its interference with bacterial metabolic pathways.
- Antioxidant Properties : Research indicates that it can scavenge free radicals, contributing to its potential use in oxidative stress-related conditions.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays revealed that 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Antioxidant Activity : A study utilizing DPPH radical scavenging assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models. The IC50 value for antioxidant activity was determined to be approximately 25 µM.
- Enzyme Inhibition Studies : Inhibition assays indicated that the compound could inhibit COX enzymes with an IC50 value of 30 µM. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis
To contextualize the biological activity of this compound within its class, a comparison with similar triazole-pyrazine derivatives is presented:
| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | COX Inhibition (IC50) |
|---|---|---|---|
| 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid | 10 µg/mL | 25 µM | 30 µM |
| Compound A | 15 µg/mL | 40 µM | 45 µM |
| Compound B | 12 µg/mL | 30 µM | 35 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
